![molecular formula C7H3FN2O3 B1584436 2-Fluoro-5-nitrophenyl isocyanate CAS No. 68622-14-0](/img/structure/B1584436.png)
2-Fluoro-5-nitrophenyl isocyanate
Overview
Description
2-Fluoro-5-nitrophenyl isocyanate is an aromatic organic compound with the molecular formula C₇H₃FN₂O₃ and a molecular weight of 182.1087 g/mol . It features a benzene ring substituted with a fluorine atom at the second position, a nitro group at the fifth position, and an isocyanate group at the first position . This compound is known for its reactivity and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-nitrophenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-nitroaniline with phosgene (COCl₂) under controlled conditions . The reaction typically proceeds as follows:
2-Fluoro-5-nitroaniline+Phosgene→2-Fluoro-5-nitrophenyl isocyanate+HCl
The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitrophenyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-fluoro-5-nitroaniline and carbon dioxide.
Reactions with Nucleophiles: Reacts with nucleophiles such as amines to form substituted ureas or carbamates.
Common Reagents and Conditions
Hydrolysis: Requires water and can be catalyzed by tertiary amines.
Nucleophilic Reactions: Common nucleophiles include primary amines, alcohols, and thiols.
Major Products Formed
Hydrolysis: Produces 2-fluoro-5-nitroaniline and carbon dioxide.
Nucleophilic Reactions: Forms substituted ureas or carbamates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
FNPI serves as an important intermediate in the synthesis of complex organic compounds. Its isocyanate functional group enables it to participate in nucleophilic addition reactions, which are fundamental in organic synthesis.
Reactivity with Nucleophiles
The isocyanate group reacts readily with amines and alcohols to form ureas and carbamates, respectively. This property is exploited in the synthesis of various derivatives used in pharmaceuticals and agrochemicals.
Reaction Type | Reactants | Products |
---|---|---|
Nucleophilic Addition | FNPI + Amines | Ureas |
Nucleophilic Addition | FNPI + Alcohols | Carbamates |
Medicinal Chemistry
Pharmacological Potential
Research has indicated that FNPI derivatives exhibit promising pharmacological activities, particularly in the development of anticancer agents. The compound's unique structure allows for modifications that enhance its biological activity.
Case Study: Anticancer Activity
In a study focusing on the synthesis of FNPI derivatives, several compounds demonstrated significant inhibition of cancer cell proliferation. These derivatives were shown to induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications.
- Study Reference : A recent investigation reported that specific FNPI derivatives inhibited cell growth by targeting key signaling pathways involved in cancer progression .
Material Science
Development of Novel Materials
FNPI is utilized in the creation of advanced materials with specific electronic or optical properties. Its reactivity allows for the incorporation into polymer matrices, enhancing their performance characteristics.
Applications in Coatings and Adhesives
The compound's ability to react with nucleophiles makes it suitable for use in coatings and adhesives, where durability and chemical resistance are critical.
Environmental Chemistry
Role in Chemical Safety
As an isocyanate, FNPI must be handled with care due to its potential health hazards, including respiratory irritation and sensitization. Research into safer alternatives and mitigation strategies is ongoing, emphasizing the importance of chemical safety in research applications.
Summary of Key Applications
Application Area | Specific Uses |
---|---|
Organic Synthesis | Intermediate for complex organic molecules |
Medicinal Chemistry | Development of anticancer agents |
Material Science | Production of advanced materials |
Environmental Chemistry | Research on chemical safety and alternatives |
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitrophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts with nucleophiles to form stable covalent bonds. This reactivity is influenced by the electron-withdrawing nature of the nitro group and the presence of the fluorine atom, which affects the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-nitrophenyl isocyanate
- 2-Fluoro-3-nitrophenyl isocyanate
- 2-Fluoro-6-nitrophenyl isocyanate
Uniqueness
2-Fluoro-5-nitrophenyl isocyanate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. The presence of the fluorine atom at the second position and the nitro group at the fifth position makes it distinct from other isocyanates.
Biological Activity
2-Fluoro-5-nitrophenyl isocyanate (2-FNPI) is an organic compound with significant biological activity, primarily due to its reactivity with biological molecules. This article explores the compound's biological properties, mechanisms of action, and potential applications in research and medicine, supported by data tables and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 182.11 g/mol. The presence of both a fluorine atom and a nitro group on the phenyl ring enhances its electrophilicity, making it a valuable reagent in organic chemistry and biochemistry.
Key Features
Property | Value |
---|---|
CAS Registry Number | 68622-14-0 |
Molecular Weight | 182.11 g/mol |
Structure | Structure |
Functional Groups | Isocyanate, Nitro, Fluoro |
Interaction with Biological Molecules
2-FNPI primarily interacts with primary amines found in proteins, forming stable covalent bonds. This property is crucial for protein labeling and detection in various research applications. The nitro group contributes to strong absorbance at specific wavelengths, facilitating detection through techniques like UV-visible spectroscopy .
Mechanism of Action:
- Covalent Bond Formation: 2-FNPI reacts with amino groups in proteins, potentially altering enzyme activity or protein stability.
- Protein Labeling: The compound's reactivity allows for the tagging of proteins for tracking and analysis.
Case Studies
- Protein Modification: A study demonstrated that 2-FNPI could modify enzymes, leading to changes in their catalytic activity. This modification was quantitatively assessed using spectrophotometric methods to measure absorbance changes .
- Toxicological Studies: Research indicates that exposure to isocyanates, including 2-FNPI, may pose respiratory sensitization risks. Understanding these interactions can provide insights into potential toxicological effects .
Synthesis and Development
2-FNPI serves as a building block in synthesizing more complex organic molecules. Its unique structure allows it to be utilized in developing advanced materials and chemical sensors.
Potential Therapeutic Uses
Emerging research suggests that compounds similar to 2-FNPI exhibit antimicrobial and anticancer properties. For example:
- Anticancer Activity: Preliminary investigations indicate that derivatives of 2-FNPI may inhibit cancer cell proliferation by targeting specific metabolic pathways .
- Antimicrobial Properties: Studies are ongoing to evaluate the effectiveness of 2-FNPI against various bacterial strains .
Comparison with Related Compounds
The structural similarities between 2-FNPI and other nitrophenyl isocyanates highlight its unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Fluoro-4-nitrophenyl isocyanate | Similar structure but different nitro position | Different reactivity patterns |
4-Nitrophenyl isocyanate | Lacks fluorine substituent | More common in industrial applications |
3-Nitroaniline | Contains an amino group instead of isocyanate | Exhibits different biological activities |
The combination of the fluorine and nitro groups enhances the electrophilicity and reactivity of 2-FNPI compared to its analogs, making it particularly valuable in synthetic organic chemistry .
Properties
IUPAC Name |
1-fluoro-2-isocyanato-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDYDLFUPMSLGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218710 | |
Record name | 2-Fluoro-5-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68622-14-0 | |
Record name | 2-Fluoro-5-nitrophenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068622140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-5-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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